An In-depth Technical Guide to Oxadixyl: Chemical Structure, Properties, and Fungicidal Activity
An In-depth Technical Guide to Oxadixyl: Chemical Structure, Properties, and Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxadixyl is a systemic fungicide belonging to the phenylamide class of chemicals, recognized for its efficacy against a range of plant pathogenic oomycetes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, fungicidal activity, and toxicological profile of Oxadixyl. Detailed methodologies for its synthesis and analytical determination are presented, alongside a discussion of its mode of action. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the fields of agrochemical research, drug development, and crop protection.
Chemical Identity and Structure
Oxadixyl is chemically identified as N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide.[1][2] Its structure is characterized by a central acetamide core linking a 2,6-dimethylphenyl group and a 2-oxo-1,3-oxazolidin-3-yl moiety.
Table 1: Chemical Identifiers for Oxadixyl
| Identifier | Value |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide[1][2] |
| CAS Number | 77732-09-3[3][4] |
| Molecular Formula | C₁₄H₁₈N₂O₄[3][4] |
| Molecular Weight | 278.30 g/mol [3][4] |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O |
| InChI Key | UWVQIROCRJWDKL-UHFFFAOYSA-N |
Physicochemical Properties
Oxadixyl is a colorless to light beige crystalline solid under standard conditions.[5][6] A summary of its key physicochemical properties is provided in Table 2.
Table 2: Physicochemical Properties of Oxadixyl
| Property | Value |
| Melting Point | 104-105 °C[2] |
| Boiling Point | Decomposes before boiling |
| Density | 0.5 g/mL[7] |
| Vapor Pressure | 3.3 x 10⁻⁶ Pa at 25 °C |
| Water Solubility | 3400 mg/L at 25 °C[8] |
| Solubility in Organic Solvents (at 25 °C) | Acetone: >200 g/LEthanol: 50-100 g/LToluene: 10-20 g/Ln-Hexane: <1 g/Ln-Octanol: 10-20 g/L |
| LogP (Octanol-Water Partition Coefficient) | 0.7 |
| pKa | Data not available |
Fungicidal Properties and Mode of Action
Spectrum of Activity
Oxadixyl is a systemic fungicide with both protective and curative properties.[5] It is particularly effective against oomycetes, a group of fungus-like eukaryotic microorganisms. Its spectrum of activity includes, but is not limited to, pathogens from the order Peronosporales, which are responsible for devastating plant diseases such as downy mildews and late blights.[5][9]
Mode of Action
The primary mode of action of Oxadixyl is the inhibition of protein synthesis in susceptible oomycetes.[5] Specifically, it targets and disrupts the function of RNA polymerase I, an enzyme essential for the transcription of ribosomal RNA (rRNA) genes.[7] By inhibiting rRNA synthesis, Oxadixyl effectively halts the production of ribosomes, which are the cellular machinery for protein synthesis, ultimately leading to the cessation of growth and death of the pathogen.
Synthesis and Formulation
Synthesis Pathway
The synthesis of Oxadixyl is a multi-step process that can be broadly outlined as follows:
-
Formation of the Oxazolidinone Ring: This initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound.
-
Acylation: The formed oxazolidinone ring is then acylated using 2-methoxyacetyl chloride to introduce the methoxyacetyl group.
-
Condensation: The final step is a condensation reaction between the acylated intermediate and a substituted aniline derivative, N-(2,6-dimethylphenyl)hydroxylamine, to yield the final Oxadixyl molecule.[7]
These reactions are typically conducted in organic solvents like acetonitrile or dichloromethane under controlled temperature and pH to ensure high yield and purity.[7]
Formulation
For agricultural applications, technical grade Oxadixyl is formulated into various products, most commonly as wettable powders (WP) and suspension concentrates (SC). These formulations facilitate its application as a foliar spray or seed treatment.
Toxicological Profile
The toxicological profile of Oxadixyl has been evaluated to determine its potential hazards to humans and the environment.
Table 3: Acute Toxicity of Oxadixyl
| Route | Species | LD₅₀/LC₅₀ |
| Oral | Rat | 1860 mg/kg (female)[2] |
| Dermal | Rat | >2000 mg/kg[5] |
| Inhalation (4h) | Rat | >5.6 mg/L[5] |
Oxadixyl is classified as having low acute toxicity.[7] Chronic exposure studies in rats have suggested the liver as a target organ.[5] It is not considered to be a skin sensitizer.[5]
Environmental Fate
Oxadixyl is persistent in soil, with a half-life that can extend to several months.[8] It is stable to hydrolysis at neutral and acidic pH but can undergo some hydrolysis under alkaline conditions.[5] Due to its mobility in certain soil types, there is a potential for leaching into groundwater. In the aquatic environment, Oxadixyl is considered toxic to aquatic life with long-lasting effects.[10]
Analytical Methods
The determination of Oxadixyl residues in various matrices is crucial for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose.
Experimental Protocol: HPLC Determination of Oxadixyl
This protocol provides a general guideline for the determination of Oxadixyl in a sample matrix.
-
Sample Preparation:
-
Homogenize the sample (e.g., crop material, soil).
-
Extract Oxadixyl from the homogenized sample using a suitable organic solvent (e.g., acetonitrile).
-
Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at an appropriate wavelength (e.g., 292 nm).
-
-
Quantification:
-
Prepare a series of standard solutions of Oxadixyl of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample and quantify the Oxadixyl concentration by comparing its peak area to the calibration curve.
-
Conclusion
Oxadixyl remains an important fungicide for the control of oomycete pathogens in agriculture. Its specific mode of action, targeting RNA polymerase I, provides a valuable tool in disease management strategies. This technical guide has summarized the key chemical, physical, and biological properties of Oxadixyl, providing a foundational resource for scientific and research professionals. Further research into its environmental interactions and the development of more sustainable application methods will continue to be of importance.
References
- 1. Oxadixyl | C14H18N2O4 | CID 53735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. CN104413006A - Preparation method of oxadixyl - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxadixyl (Ref: SAN 371F) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]
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